molecular formula C14H11FO3 B6364520 4-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% CAS No. 1184395-84-3

4-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6364520
CAS RN: 1184395-84-3
M. Wt: 246.23 g/mol
InChI Key: WWTVKYNSVAXFQF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxyphenyl)benzoic acid, or 4-F-2-(4-MPBA), is an organic compound which is a derivative of benzoic acid. It is a white crystalline solid with a melting point of 101-103°C and a molecular weight of 242.21 g/mol. It is soluble in water, alcohols, and other organic solvents. 4-F-2-(4-MPBA) has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

4-F-2-(4-MPBA) is a valuable reagent for the synthesis of a variety of organic compounds. It has been used as a starting material in the synthesis of a number of biologically active compounds, including inhibitors of the protein kinase CK2 and inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of aryl-substituted pyridines, quinolines, and quinazolines, as well as in the synthesis of fluoroalkylbenzimidazoles.

Mechanism of Action

4-F-2-(4-MPBA) is an intermediate in the synthesis of a variety of organic compounds. It is a versatile reagent which can be used to synthesize a wide range of compounds, including biologically active compounds. The mechanism of action of 4-F-2-(4-MPBA) in the synthesis of organic compounds depends on the particular reaction being carried out. Generally, the reagent acts as a nucleophile and reacts with electrophiles to form new bonds.
Biochemical and Physiological Effects
4-F-2-(4-MPBA) is not known to have any direct biochemical or physiological effects. However, compounds synthesized from 4-F-2-(4-MPBA) may have biological activity. For example, inhibitors of the enzyme acetylcholinesterase have been synthesized from 4-F-2-(4-MPBA).

Advantages and Limitations for Lab Experiments

The use of 4-F-2-(4-MPBA) in laboratory experiments has several advantages. It is a commercially available reagent, so it is easy to obtain. It is also a versatile reagent which can be used in a variety of reactions to synthesize a wide range of compounds. One limitation of 4-F-2-(4-MPBA) is that it is not very stable and may decompose if not stored properly.

Future Directions

The use of 4-F-2-(4-MPBA) in organic synthesis will continue to be explored in the future. Potential future directions include the synthesis of novel compounds with biological activity, such as inhibitors of protein kinases and enzymes. Additionally, 4-F-2-(4-MPBA) may be used in the synthesis of materials with novel properties, such as fluorescent materials and catalysts.

Synthesis Methods

4-F-2-(4-MPBA) can be synthesized by the reaction of 4-fluorobenzaldehyde and 4-methoxyphenylmagnesium bromide in the presence of an acid catalyst. The reaction proceeds in two steps: first, the aldehyde and Grignard reagent form a β-hydroxyketone; then, the β-hydroxyketone is dehydrated to yield 4-F-2-(4-MPBA). This method has been used to prepare a variety of 4-fluorobenzoic acid derivatives.

properties

IUPAC Name

4-fluoro-2-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTVKYNSVAXFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681153
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-methoxyphenyl)benzoic acid

CAS RN

1184395-84-3
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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